molecular formula C38H60N2O2S2 B12789665 2,2'-Dithiobis(N-dodecylbenzamide) CAS No. 78010-07-8

2,2'-Dithiobis(N-dodecylbenzamide)

Cat. No.: B12789665
CAS No.: 78010-07-8
M. Wt: 641.0 g/mol
InChI Key: SVZNZXXPWCFHEP-UHFFFAOYSA-N
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Description

2,2’-Dithiobis(N-dodecylbenzamide) is an organic compound characterized by the presence of two benzamide groups linked by a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dithiobis(N-dodecylbenzamide) typically involves the reaction of N-dodecylbenzamide with a disulfide-forming reagent. One common method is the oxidation of thiol precursors in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under controlled temperature and pH conditions to ensure the formation of the disulfide bond.

Industrial Production Methods

Industrial production of 2,2’-Dithiobis(N-dodecylbenzamide) may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of nonionic and cationic surfactants can help reduce the formation of unwanted by-products and improve the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,2’-Dithiobis(N-dodecylbenzamide) undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.

    Substitution: The benzamide groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol, sodium borohydride.

    Solvents: Dichloromethane, ethanol.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Various benzamide derivatives.

Scientific Research Applications

2,2’-Dithiobis(N-dodecylbenzamide) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-Dithiobis(N-dodecylbenzamide) involves the formation and cleavage of disulfide bonds. In biological systems, it can interact with thiol groups in proteins, leading to the formation of disulfide bonds that stabilize protein structures. This compound can also act as a reducing agent, breaking disulfide bonds and altering protein conformation and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Dithiobis(N-dodecylbenzamide) is unique due to its long dodecyl chain, which imparts hydrophobic properties and enhances its interaction with lipid membranes and hydrophobic environments. This makes it particularly useful in applications requiring amphiphilic properties.

Properties

CAS No.

78010-07-8

Molecular Formula

C38H60N2O2S2

Molecular Weight

641.0 g/mol

IUPAC Name

N-dodecyl-2-[[2-(dodecylcarbamoyl)phenyl]disulfanyl]benzamide

InChI

InChI=1S/C38H60N2O2S2/c1-3-5-7-9-11-13-15-17-19-25-31-39-37(41)33-27-21-23-29-35(33)43-44-36-30-24-22-28-34(36)38(42)40-32-26-20-18-16-14-12-10-8-6-4-2/h21-24,27-30H,3-20,25-26,31-32H2,1-2H3,(H,39,41)(H,40,42)

InChI Key

SVZNZXXPWCFHEP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCCCCCCCCCC

Origin of Product

United States

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